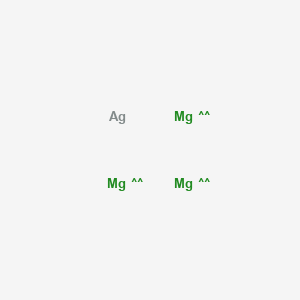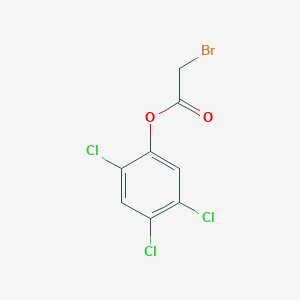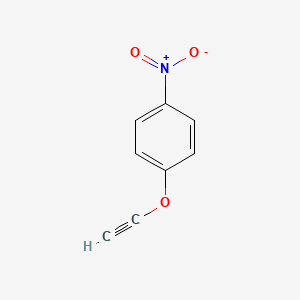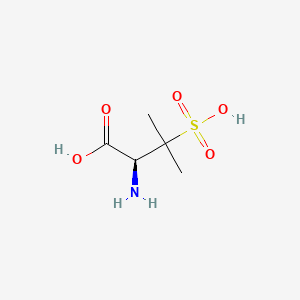
D-Valine, 3-sulfo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Valine, 3-sulfo-: is a derivative of the amino acid valine, which is an essential amino acid in humans This compound is characterized by the presence of a sulfonic acid group attached to the valine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Valine, 3-sulfo- can be achieved through several methods. One common approach involves the sulfonation of D-valine using sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions, including low temperatures and the presence of a solvent like dichloromethane to ensure the selective introduction of the sulfonic acid group.
Industrial Production Methods: Industrial production of D-Valine, 3-sulfo- often employs microbial fermentation techniques. Microbial preparation methods are preferred due to their high stereoselectivity, mild reaction conditions, and environmentally friendly processes. These methods include microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
Chemical Reactions Analysis
Types of Reactions: D-Valine, 3-sulfo- undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to remove the sulfonic acid group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonates, while reduction can produce the parent amino acid, D-valine.
Scientific Research Applications
Chemistry: D-Valine, 3-sulfo- is used as a chiral source in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. It is also utilized in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, D-Valine, 3-sulfo- is employed in cell culture to selectively inhibit the proliferation of fibroblasts, allowing for the study of other cell types without interference .
Medicine: The compound has shown potential in the development of drugs for immune-deficiency diseases and antitumor therapies. Derivatives of D-Valine, 3-sulfo- are used in the synthesis of antibiotics and other therapeutic agents .
Industry: D-Valine, 3-sulfo- is used in the production of pesticides, such as fluvalinate, a broad-spectrum insecticide with low mammalian toxicity. It is also involved in the synthesis of veterinary antibiotics .
Mechanism of Action
The mechanism of action of D-Valine, 3-sulfo- involves its interaction with specific molecular targets and pathways. The sulfonic acid group enhances the compound’s ability to form strong ionic interactions with target molecules, leading to its biological effects. In medicinal applications, the compound can inhibit specific enzymes or receptors, thereby modulating biological pathways involved in disease processes .
Comparison with Similar Compounds
L-Valine: The L-enantiomer of valine, commonly found in proteins.
DL-Valine: A racemic mixture of D- and L-valine.
D-Norvaline: A structural analog of D-valine with a different side chain.
Uniqueness: D-Valine, 3-sulfo- is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility in water and its ability to participate in ionic interactions, making it valuable in various applications .
Properties
CAS No. |
23400-34-2 |
|---|---|
Molecular Formula |
C5H11NO5S |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-methyl-3-sulfobutanoic acid |
InChI |
InChI=1S/C5H11NO5S/c1-5(2,12(9,10)11)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10,11)/t3-/m0/s1 |
InChI Key |
IAZCXYBRDWVPNV-VKHMYHEASA-N |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)S(=O)(=O)O |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


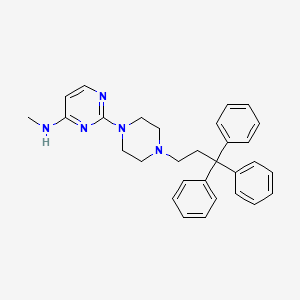
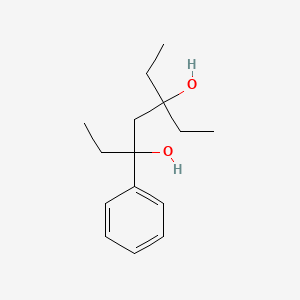
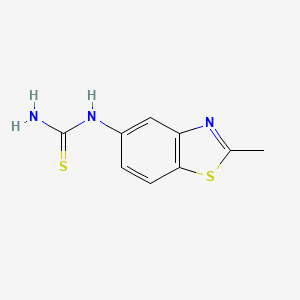
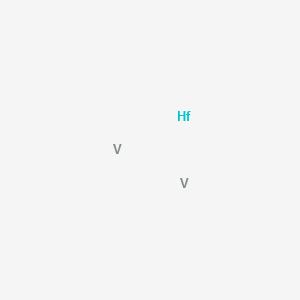
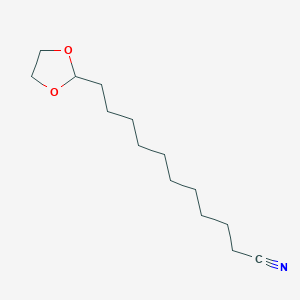
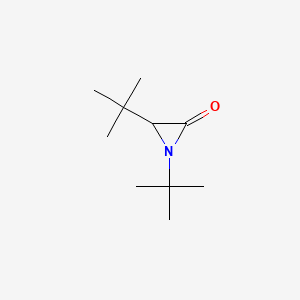
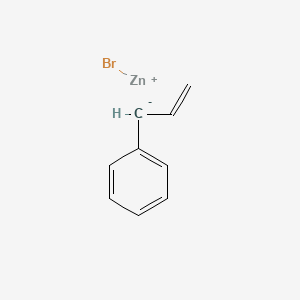
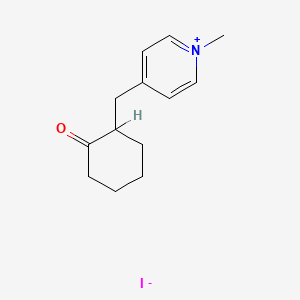

![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![Cyclopenta[ij]tetraphene-1,2-dione](/img/structure/B14713794.png)
